Cecropin A (1-33)

Catalog No.
S14996377
CAS No.
81541-05-1
M.F
C128H216N36O32
M. Wt
2771.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cecropin A (1-33)

CAS Number

81541-05-1

Product Name

Cecropin A (1-33)

IUPAC Name

(4S)-4-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C128H216N36O32

Molecular Weight

2771.3 g/mol

InChI

InChI=1S/C128H216N36O32/c1-15-70(9)103(127(196)164-106(73(12)18-4)126(195)152-80(41-24-30-52-129)109(178)145-74(13)107(176)144-67-100(174)175)160-97(169)66-142-108(177)93(63-99(172)173)159-113(182)86(47-36-58-140-128(138)139)153-124(193)105(72(11)17-3)163-121(190)92(62-95(136)167)158-114(183)87(48-50-94(135)166)146-96(168)65-143-123(192)102(69(7)8)161-116(185)84(45-28-34-56-133)148-115(184)88(49-51-98(170)171)154-125(194)104(71(10)16-2)162-117(186)85(46-29-35-57-134)147-110(179)81(42-25-31-53-130)149-119(188)90(60-76-37-20-19-21-38-76)156-118(187)89(59-68(5)6)155-111(180)82(43-26-32-54-131)150-120(189)91(61-77-64-141-79-40-23-22-39-78(77)79)157-112(181)83(44-27-33-55-132)151-122(191)101(137)75(14)165/h19-23,37-40,64,68-75,80-93,101-106,141,165H,15-18,24-36,41-63,65-67,129-134,137H2,1-14H3,(H2,135,166)(H2,136,167)(H,142,177)(H,143,192)(H,144,176)(H,145,178)(H,146,168)(H,147,179)(H,148,184)(H,149,188)(H,150,189)(H,151,191)(H,152,195)(H,153,193)(H,154,194)(H,155,180)(H,156,187)(H,157,181)(H,158,183)(H,159,182)(H,160,169)(H,161,185)(H,162,186)(H,163,190)(H,164,196)(H,170,171)(H,172,173)(H,174,175)(H4,138,139,140)/t70-,71-,72-,73-,74-,75+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,101-,102-,103-,104-,105-,106-/m0/s1

InChI Key

FCSKFTKZLAGOGY-BYSRGVEESA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)N

Cecropin A (1-33) is a peptide derived from the cecropin family, which are antimicrobial peptides originally isolated from the hemolymph of the giant silk moth, Hyalophora cecropia. This specific fragment, consisting of 33 amino acids, retains significant biological activity while exhibiting a simpler structure than its full-length counterpart. The peptide is characterized by its amphipathic nature, which allows it to interact effectively with bacterial membranes, leading to its antibacterial properties. The chemical formula for Cecropin A (1-33) is C128H216N36O32C_{128}H_{216}N_{36}O_{32} with a molecular weight of approximately 2856.4 g/mol .

Typical of peptides, including hydrolysis and oxidation. The peptide's structure allows it to form hydrogen bonds and ionic interactions with bacterial membranes, facilitating its insertion and subsequent disruption of membrane integrity. Its synthesis often involves solid-phase peptide synthesis techniques, where specific coupling reactions between protected amino acids lead to the formation of the peptide chain .

Cecropin A (1-33) exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves binding to bacterial membranes, leading to pore formation and cell lysis. Studies have shown that the minimum inhibitory concentration against Escherichia coli is approximately 1 µM, indicating its potent antibacterial effects . Additionally, it has antifungal properties and does not harm mammalian cells, making it a candidate for therapeutic applications .

The synthesis of Cecropin A (1-33) is typically accomplished through an improved stepwise solid-phase method. This method emphasizes high coupling yields and minimal byproducts. Key steps in the synthesis include:

  • Coupling Protected Amino Acids: Each amino acid is added sequentially while protected to prevent unwanted reactions.
  • Monitoring Coupling Efficiency: Completion of each coupling step is verified using ninhydrin assays.
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using hydrofluoric acid, followed by extraction and purification through reverse-phase high-pressure liquid chromatography .

Cecropin A (1-33) has several potential applications:

  • Antimicrobial Agent: Due to its antibacterial properties, it can be developed into new antibiotics to combat resistant bacterial strains.
  • Therapeutic Uses: Its non-toxic nature towards mammalian cells makes it suitable for pharmaceutical formulations.
  • Agricultural

Interaction studies have demonstrated that Cecropin A (1-33) binds effectively to bacterial membranes through electrostatic interactions and hydrophobic effects. The amphipathic structure allows it to disrupt lipid bilayers, leading to cell death. Research indicates that modifications in the peptide structure can enhance or diminish its activity against specific pathogens, highlighting the importance of structural integrity in its function .

Cecropin A (1-33) shares similarities with other antimicrobial peptides but possesses unique characteristics that enhance its efficacy:

Compound NameSourceLengthUnique Features
Cecropin BHyalophora cecropia37Slightly longer than Cecropin A (1-33), more potent against fungi.
Magainin IIXenopus laevis23Exhibits strong antibacterial activity but less selective than Cecropins.
LL-37Human37Cathelicidin with immunomodulatory effects; broader range of activity but higher toxicity to mammalian cells.
DefensinVarious mammals18-40Cationic peptides that target bacteria; less effective against Gram-negative bacteria compared to Cecropins.

Cecropin A (1-33)'s unique combination of potency against a wide range of pathogens and low toxicity to human cells distinguishes it from these similar compounds, making it a valuable candidate for further research and application in antimicrobial therapies .

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) remains the gold standard for producing Cecropin A (1-33) due to its scalability and precision. The process involves sequential coupling of amino acids to a resin-bound chain, followed by deprotection and cleavage. Key advancements include:

  • Resin Selection and C-Terminal Modifications: Using Rink amide resin ensures the C-terminal amidation critical for Cecropin A’s bioactivity. This mimics the natural post-translational modification observed in full-length Cecropin A, which is essential for membrane permeabilization.
  • Coupling Efficiency Optimization: The use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) achieves >99% coupling efficiency per step. For a 33-mer peptide, even a 1% loss per cycle reduces overall purity to ~72% (0.99^66), underscoring the need for high-fidelity reagents.
  • Side-Chain Protection Strategies: Boc (tert-butoxycarbonyl) and tBu (tert-butyl) groups are employed for acid-labile side chains (e.g., aspartic acid, glutamic acid), enabling selective deprotection without compromising peptide integrity.

Table 1: Impact of Stepwise Efficiency on Cecropin A (1-33) Yield

Step Efficiency (%)Theoretical Yield (%)
9712.3
9951.2
99.571.8

Recombinant Expression Systems in Bacillus subtilis

While SPPS dominates synthetic production, recombinant expression in Bacillus subtilis offers a cost-effective alternative for large-scale applications. However, challenges persist:

  • Codon Optimization: The high lysine and arginine content (15% of residues) in Cecropin A (1-33) necessitates codon optimization to match B. subtilis’s preferred tRNA pool, reducing translational stalling.
  • Secretion and Folding: Leveraging the Sec pathway with a PhoD signal peptide enables extracellular secretion, minimizing intracellular toxicity. Co-expression with chaperones like GroEL-S enhances proper α-helical folding, which is critical for antimicrobial activity.

Post-Translational Modifications and Folding Dynamics

Cecropin A (1-33) requires precise post-synthetic processing to achieve functional maturity:

  • C-Terminal Amidation: Unlike full-length Cecropin A, the truncated 1-33 variant lacks the native C-terminal amidation site (residue 37). SPPS circumvents this limitation via Rink amide resin, ensuring a terminal -CONH2 group.
  • Solvent-Driven Folding: The peptide adopts an amphipathic α-helix in hydrophobic environments (e.g., 50% trifluoroethanol), a conformation essential for disrupting bacterial membranes. Circular dichroism studies confirm that truncation does not compromise helical content, suggesting structural resilience in the 1-33 variant.

Table 2: Key Structural Metrics of Cecropin A (1-33)

ParameterValue
Helical Content (%)58 ± 3
Hydrophobic Moment0.45 ± 0.02
Net Charge (pH 7.4)+7

Cecropin A (1-33) represents a truncated derivative of the naturally occurring 37-residue antimicrobial peptide cecropin A, originally isolated from the cecropia moth Hyalophora cecropia [1]. This 33-residue peptide demonstrates potent antimicrobial activity against multidrug-resistant bacterial pathogens through multiple mechanisms of action that target essential cellular processes [1] [2]. The peptide maintains the core structural features of the full-length cecropin A while exhibiting enhanced stability and therapeutic potential against resistant bacterial strains [1].

Research findings indicate that cecropin A (1-33) exhibits minimum inhibitory concentrations ranging from 0.5 to 1.0 micromolar against multidrug-resistant Gram-negative bacteria, including resistant strains of Escherichia coli and Salmonella typhimurium [3]. The peptide demonstrates particularly strong activity against Acinetobacter baumannii and Pseudomonas aeruginosa, two critical multidrug-resistant pathogens identified by the World Health Organization as priority targets for antimicrobial development [4] [2].

Gram-Negative Bacterial Membrane Permeabilization Kinetics

The membrane permeabilization mechanism of cecropin A (1-33) against Gram-negative bacteria follows a well-characterized temporal sequence involving both outer and inner membrane disruption [5] [6]. Initial studies using fluorescence microscopy with subsecond time resolution revealed that cecropin A induces outer membrane permeabilization with a characteristic lag time of several minutes following peptide addition, followed by cytoplasmic membrane permeabilization occurring approximately 30 seconds after outer membrane disruption [7].

Detailed kinetic analysis of membrane permeabilization demonstrates that cecropin A (1-33) exhibits concentration-dependent membrane disruption with threshold concentrations around 0.25 micromolar [5] [8]. The peptide binding to negatively charged lipopolysaccharides in the outer membrane occurs rapidly, with membrane potential changes detectable within seconds of peptide addition [5] [9]. However, complete permeabilization follows a biphasic pattern, with initial localized membrane disruption expanding over several seconds before achieving full permeabilization [6].

Table 1: Membrane Permeabilization Kinetics of Cecropin A Against Gram-Negative Bacteria

ParameterTime CourseConcentration ThresholdReference
Outer membrane binding<20 seconds0.25 μM [5] [7]
Outer membrane permeabilization2-5 minutes0.9 μM [5] [7]
Cytoplasmic membrane disruption30 seconds post-OM1.7 μM [5] [7]
Complete bactericidal effect10 minutes2.5 μM [5] [8]

The membrane permeabilization process involves the formation of stable, water-filled transmembrane conduits rather than transient pore formation [5]. Studies using β-galactosidase leakage assays confirm that membrane permeabilization occurs rapidly on experimental timescales and correlates directly with bactericidal activity [5] [9]. The linear relationship between peptide concentration and membrane permeabilization rate suggests that progressively smaller fractions of cecropin A molecules are required for membrane disruption as peptide concentration increases [5].

Molecular dynamics simulations reveal that cecropin A adopts an amphipathic α-helical structure when interacting with bacterial membranes, with positively charged residues facing the negatively charged phosphate groups of lipopolysaccharides [10]. The peptide demonstrates preferential orientation with hydrophobic residues buried within membrane lipid tails, supporting a carpet-like mechanism of membrane disruption [10] [11].

Disruption of Pseudomonas aeruginosa Biofilm Architecture

Cecropin A (1-33) demonstrates significant antibiofilm activity against Pseudomonas aeruginosa, targeting both biofilm formation prevention and mature biofilm degradation [12] [13]. The peptide exhibits minimum biofilm eradication concentrations ranging from 32 to 128 milligrams per liter against clinical Pseudomonas aeruginosa strains, representing 2-4 fold higher concentrations than planktonic minimum inhibitory concentrations [14].

Research findings indicate that cecropin-like peptides disrupt biofilm architecture through multiple mechanisms, including extracellular matrix degradation, inhibition of quorum sensing pathways, and direct killing of biofilm-embedded cells [12] [15]. The peptide demonstrates particular efficacy in dispersing mature biofilms by targeting extracellular deoxyribonucleic acid, a critical structural component of the biofilm matrix [13].

Table 2: Antibiofilm Activity of Cecropin A Against Pseudomonas aeruginosa

Biofilm ParameterCecropin A ActivityConcentrationReference
Biofilm formation inhibition50% reduction1.3 ± 0.57 μM [16]
Mature biofilm degradation90% dispersal7.5 ± 3.5 μM [16]
Extracellular DNA interactionHigh binding affinity7.8 μM [13]
Biofilm cell viability3-log reduction24 hours exposure [14]

Studies utilizing confocal microscopy demonstrate that cecropin A treatment results in significant morphological changes to biofilm architecture, with visible disruption of the three-dimensional biofilm structure and increased biofilm porosity [12]. The peptide preferentially targets the outer layers of mature biofilms before penetrating deeper into the biofilm matrix [13].

Time-kill kinetic studies reveal that cecropin A exhibits rapid antibiofilm activity, with significant biofilm dispersal occurring within 2-4 hours of treatment [14]. The peptide demonstrates synergistic antibiofilm effects when combined with other antimicrobial agents, particularly cationic peptides such as LL-37, resulting in enhanced biofilm eradication compared to monotherapy [14].

Molecular mechanisms of biofilm disruption involve the downregulation of genes responsible for biofilm formation and maintenance, including those encoding extracellular polymeric substance production and bacterial adhesion proteins [15] [17]. Cecropin A treatment leads to decreased expression of key biofilm regulatory genes and increased production of reactive oxygen species within biofilm-embedded cells [13].

Synergistic Effects with Conventional Antibiotics

Cecropin A (1-33) demonstrates significant synergistic antimicrobial activity when combined with conventional antibiotics, particularly against multidrug-resistant Pseudomonas aeruginosa strains [18] [19]. Checkerboard assay studies reveal fractional inhibitory concentration indices below 0.5 for multiple antibiotic combinations, indicating true synergistic interactions rather than additive effects [18] [20].

The most pronounced synergistic effects occur with tetracycline and doxycycline combinations, where cecropin A reduces the minimum inhibitory concentrations of both agents by 8-fold [18] [21]. This synergy results from cecropin A-mediated membrane permeabilization facilitating increased antibiotic uptake into bacterial cells, particularly for antibiotics that target intracellular processes [18] [20].

Table 3: Synergistic Activity of Cecropin A with Conventional Antibiotics

Antibiotic CombinationFractional Inhibitory Concentration IndexFold Reduction in MICReference
Cecropin A + Tetracycline0.25-0.3758-fold (both agents) [18] [21]
Cecropin A + Doxycycline0.31-0.448-fold (both agents) [18] [20]
Cecropin A + Ciprofloxacin0.45-0.624-fold (both agents) [14] [18]
Cecropin A + Nalidixic acid0.38-0.506-fold (both agents) [12] [18]

Mechanistic studies demonstrate that cecropin A enhances antibiotic efficacy through multiple pathways, including increased membrane permeability, disruption of efflux pump activity, and direct interactions with bacterial deoxyribonucleic acid [18] [22]. The peptide binding to lipopolysaccharides facilitates the translocation of hydrophobic antibiotics across the outer membrane barrier [18] [19].

In vivo studies using Galleria mellonella infection models confirm the synergistic efficacy of cecropin A-antibiotic combinations, with survival rates exceeding 80% when treated with combination therapy compared to less than 40% survival with monotherapy [18] [20]. The synergistic combinations demonstrate enhanced bactericidal kinetics, achieving greater than 99% bacterial killing within 15-20 minutes of treatment [22] [23].

Suppression of Pro-Inflammatory Cytokines in Macrophages

Cecropin A (1-33) demonstrates significant immunomodulatory activity through the suppression of key pro-inflammatory cytokines in vertebrate immune systems. Research conducted on murine macrophage cell lines reveals that cecropin A effectively inhibits the production of multiple inflammatory mediators through distinct cellular mechanisms [1] [2].

In studies utilizing RAW264.7 macrophages stimulated with lipopolysaccharide, cecropin A at concentrations ranging from 25 micrograms per milliliter significantly suppressed nitrite production and reduced the release of mouse tumor necrosis factor alpha, mouse interleukin-1 beta, mouse macrophage inflammatory protein-1, and mouse macrophage inflammatory protein-2 [1] [2]. The peptide demonstrated a dose-dependent inhibitory effect on these cytokines, with optimal suppression observed at concentrations between 2 and 5 micromolar range for maximal effectiveness.

The mechanism underlying cecropin A's anti-inflammatory activity involves the inhibition of intracellular signaling pathways critical for cytokine production. Specifically, cecropin A prevents the activation of extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase pathways [1] [2]. This multi-pathway inhibition leads to the downstream prevention of cyclooxygenase-2 expression, thereby reducing the overall inflammatory response in stimulated macrophages.

Experimental data from chicken primary hepatocyte-non-parenchymal cell co-cultures provide additional evidence for cecropin A's cytokine suppression capabilities in avian systems. In these studies, cecropin A at 1 microgram per milliliter significantly decreased interleukin-6 levels (p = 0.0381), while treatment with cecropin A in polyinosinic-polycytidylic acid-induced inflammation at concentrations of 1, 3.125, and 6.25 micrograms per milliliter resulted in further attenuation of interleukin-6 production (p = 0.0022, p = 0.0411, and p = 0.0152, respectively) [3].

The suppression of interleukin-8, a critical neutrophil chemotactic factor, was observed at the lowest tested concentration of 1 microgram per milliliter (p = 0.0381) [3]. Similarly, interferon-gamma levels were diminished following cecropin A treatment at 1 microgram per milliliter alone (p = 0.0381) and in inflammatory conditions at concentrations of 1 and 6.25 micrograms per milliliter (p = 0.0022 and p = 0.0152, respectively) [3].

MAPK/ERK Pathway Inhibition in LPS-Induced Inflammation

The mitogen-activated protein kinase and extracellular signal-regulated kinase pathway represents a primary target for cecropin A's immunomodulatory effects in vertebrate systems. Detailed mechanistic studies using porcine intestinal epithelial cells demonstrate that cecropin A modulates cellular responses through specific inhibition of MEK and ERK phosphorylation [4] [5].

In experimental conditions utilizing IPEC-J2 cell monolayers, cecropin A at 12.5 micrograms per milliliter significantly reduced the phosphorylation status of both MEK and ERK compared to control cells (p < 0.01) [4] [5]. This inhibition coincided with upregulation of caudal type homeobox 2, a transcriptional factor essential for intestinal cell differentiation (p < 0.001) [4] [5]. The relationship between MEK/ERK pathway suppression and enhanced barrier function was confirmed through pharmacological inhibition studies using PD184352, a specific ERK 1/2 inhibitor [4] [5].

The downstream effects of MEK/ERK pathway inhibition include enhanced expression of tight junction proteins zonula occludens-1, claudin-1, and occludin (p < 0.001) [4] [5]. These proteins are critical for maintaining epithelial barrier integrity and preventing paracellular permeability. Immunofluorescence analysis revealed that cecropin A treatment resulted in improved membrane distribution of these tight junction proteins at cell-cell boundaries, contributing to enhanced barrier function [4] [5].

Transepithelial electrical resistance measurements provided quantitative evidence for cecropin A's barrier-enhancing effects. Treatment with cecropin A at 12.5 micrograms per milliliter significantly increased TER values at 48 and 72 hours compared to control conditions (p < 0.01) [4] [5]. Concurrently, paracellular permeability to 4 kilodalton FITC-dextran was significantly reduced at these time points (p < 0.05) [4] [5].

Studies investigating lipopolysaccharide-induced inflammation in bovine endometrial epithelial cells demonstrate that cecropin A at 25 micromolar concentrations effectively inhibits MAPK pathway activation while simultaneously reducing inflammatory cytokine production [6]. The peptide's ability to alleviate lipopolysaccharide-induced oxidative stress and mitochondrial dysfunction was attributed to downregulation of NADPH oxidase and upregulation of antioxidant enzymes including catalase, glutathione peroxidase, and superoxide dismutase [6].

Hepatic Immune Regulation in Avian Disease Models

Cecropin A (1-33) demonstrates significant hepatic immunomodulatory activity in avian systems, with particular relevance for disease prevention and treatment applications. Research utilizing chicken primary hepatocyte-non-parenchymal cell co-cultures reveals complex immunoregulatory mechanisms that extend beyond simple anti-inflammatory effects [3] [7].

In experimental models using polyinosinic-polycytidylic acid as a toll-like receptor 3 agonist to induce inflammation, cecropin A exhibited multifaceted immunomodulatory properties. The peptide not only reduced pro-inflammatory mediators but also modulated anti-inflammatory cytokine production, suggesting a role in maintaining hepatic inflammatory homeostasis rather than purely suppressing immune responses [3] [7].

Cytokine profiling studies demonstrate that cecropin A treatment results in decreased production of pro-inflammatory interleukin-6, interleukin-8, and interferon-gamma, while simultaneously reducing levels of anti-inflammatory interleukin-10 and transforming growth factor-beta 1 [3] [7]. This dual modulation indicates that cecropin A functions as an immunomodulator rather than a simple anti-inflammatory agent, potentially maintaining balanced immune responses necessary for effective pathogen clearance while preventing excessive tissue damage.

Safety assessment studies revealed that cecropin A concentrations up to 6.25 micrograms per milliliter do not compromise hepatocyte membrane integrity, as measured by extracellular lactate dehydrogenase activity [3] [7]. However, higher concentrations of 12.5 and 25 micrograms per milliliter resulted in significant increases in membrane damage markers (p = 0.0159 and p = 0.0381, respectively) [3] [7].

Clinical applications of cecropin A in avian disease models demonstrate therapeutic efficacy against H9N2 avian influenza virus infections. Treatment with cecropin AD, a related peptide, substantially reduced lung pathology and viral load in chickens, particularly at higher dosages [8] [9]. The therapeutic effects were associated with modulation of inflammatory markers including interleukin-6, tumor necrosis factor-alpha, interferon-gamma, and 5-hydroxytryptamine [8] [9].

The protective mechanisms in avian hepatic systems involve regulation of the NLRP3 inflammasome pathway. Studies using cecropin AD in lipopolysaccharide-induced intestinal damage models show significant suppression of NLRP3, caspase-1, interleukin-1 beta, and interleukin-18 expression and activation [10] [11]. This inflammasome modulation contributes to reduced oxidative stress and improved tissue protection during inflammatory challenges.

Research findings indicate that cecropin A maintains hepatic immune homeostasis through balanced modulation of both innate and adaptive immune responses. The peptide's ability to influence multiple signaling pathways simultaneously, including MAPK/ERK inhibition and transcription factor regulation, positions it as a promising immunomodulatory agent for therapeutic applications in vertebrate systems [3] [7].

XLogP3

-10.6

Hydrogen Bond Acceptor Count

40

Hydrogen Bond Donor Count

40

Exact Mass

2770.6414937 g/mol

Monoisotopic Mass

2769.6381389 g/mol

Heavy Atom Count

196

Dates

Last modified: 08-11-2024

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